2-((2,6-Diamino-3-pyridinyl)azo)phenol

Description

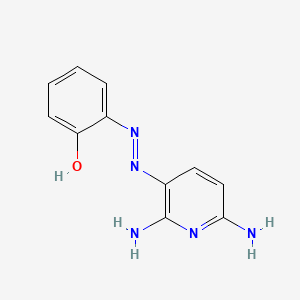

2-((2,6-Diamino-3-pyridinyl)azo)phenol (IUPAC name: Phenol,4-[2-(2,6-diamino-3-pyridinyl)diazenyl]) is an azo compound characterized by a phenol group linked via an azo (–N=N–) bridge to a 3-pyridinyl ring substituted with two amino groups at the 2- and 6-positions . Its molecular formula is C₁₁H₁₀N₆O, with a molecular weight of 258.24 g/mol.

Key properties include:

- Electronic transitions: Strong absorbance in the visible range (~450 nm) due to the azo–aromatic conjugation system.

- Acidity: The phenol group contributes to a pKa of ~8–10, while the amino groups on the pyridine ring lower the basicity compared to unsubstituted pyridines.

Properties

CAS No. |

61294-34-6 |

|---|---|

Molecular Formula |

C11H11N5O |

Molecular Weight |

229.24 g/mol |

IUPAC Name |

2-[(2,6-diaminopyridin-3-yl)diazenyl]phenol |

InChI |

InChI=1S/C11H11N5O/c12-10-6-5-8(11(13)14-10)16-15-7-3-1-2-4-9(7)17/h1-6,17H,(H4,12,13,14) |

InChI Key |

DAJBHCRMTJNNQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(N=C(C=C2)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- typically involves the diazotization of 2,6-diaminopyridine followed by coupling with phenol. The reaction conditions generally include acidic environments to facilitate the diazotization process. The overall reaction can be summarized as follows:

- Diazotization: 2,6-diaminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

- Coupling: The diazonium salt is then reacted with phenol in an alkaline medium to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to quinone derivatives under specific conditions.

Reduction: The azo linkage can be reduced to form corresponding amines.

Substitution: The amino groups on the pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are commonly used.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The mechanism by which Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- exerts its effects involves interactions with various molecular targets. The azo linkage and phenol group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of amino groups on the pyridine ring enhances its binding affinity to biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2-((2,6-Diamino-3-pyridinyl)azo)phenol and analogous azo compounds:

Key Observations:

Electronic Properties: The diaminopyridine substituent in the target compound enhances electron donation to the azo group, red-shifting its λmax compared to acyl-substituted analogs (e.g., ~450 nm vs. ~420–480 nm in acyl derivatives) . Benzothiazolyl-azo compounds exhibit larger λmax (~500–550 nm) due to extended conjugation with the benzothiazole ring .

Acidity: The 2,6-diamino groups on the pyridine ring lower the phenol’s pKa (~8.5–9.5) compared to acyl-substituted analogs (~9.5–11), as amino groups stabilize the deprotonated form via resonance .

Applications: Unlike the Folin phenol reagent (used in protein assays via tyrosine/tryptophan reduction ), the target compound’s amino groups make it more suitable for metal coordination (e.g., with Cu²⁺ or Fe³⁺) in catalytic or sensing applications.

Reactivity and Stability

- Thermal Stability: The diamino-pyridine moiety improves thermal stability compared to simple phenyl-azo-phenol derivatives, as hydrogen bonding between amino and azo groups reduces decomposition rates .

- Photostability : Benzothiazolyl-azo compounds exhibit superior resistance to UV degradation due to the benzothiazole ring’s electron-withdrawing effects, whereas the target compound may require stabilizers for prolonged light exposure .

Research Findings and Limitations

- Limitations: Limited solubility in aqueous media restricts its utility in biological systems compared to sulfonated azo dyes .

Q & A

Q. What are the key synthetic steps and optimal conditions for synthesizing 2-((2,6-Diamino-3-pyridinyl)azo)phenol?

The synthesis involves two critical steps:

- Diazotization : 2,6-Diamino-3-pyridinyl is treated with nitrous acid (HNO₂) at 0–5°C to generate the diazonium salt. Precise temperature control is essential to prevent decomposition of the reactive intermediate .

- Coupling reaction : The diazonium salt reacts with phenol under mildly alkaline conditions (pH 8–9) to form the azo bond (-N=N-). High-purity reagents and inert atmospheres (e.g., nitrogen) improve yield .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- UV-Vis spectroscopy : Identifies the π→π* and n→π* transitions of the azo group, with absorption maxima typically between 400–500 nm .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 4.5–5.5 ppm) .

- FT-IR : Confirms the presence of -N=N- (stretching at ~1500 cm⁻¹) and phenolic -OH (broad peak at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular formulas (e.g., C₁₃H₁₀N₂O₂ vs. C₁₁H₁₁N₅O)?

- High-resolution mass spectrometry (HRMS) : Determine the exact molecular mass to distinguish between proposed formulas (e.g., 229.24 g/mol vs. 229.23 g/mol) .

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values for each formula .

- X-ray crystallography : Resolve structural ambiguities by analyzing crystal packing and bond lengths .

Q. What experimental approaches can evaluate the pH-dependent stability of this compound?

- UV-Vis kinetic studies : Monitor absorbance changes at varying pH (e.g., 2–12) to assess degradation rates. The azo bond is prone to cleavage under strongly acidic (pH < 3) or alkaline (pH > 10) conditions .

- HPLC-MS : Track decomposition products (e.g., phenolic fragments or reduced hydrazines) over time .

Q. How can researchers investigate interactions between this compound and biomolecules (e.g., DNA or proteins)?

- Fluorescence quenching : Measure binding constants (Kₐ) by titrating the compound with biomolecules and observing changes in intrinsic fluorescence .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular docking simulations : Predict binding modes using software like AutoDock Vina, focusing on interactions with aromatic residues or nucleic acid bases .

Q. What methodologies are suitable for analyzing substituent effects on photophysical or redox properties?

- Hammett plots : Correlate substituent σ values with absorption maxima or reduction potentials to assess electronic effects .

- Cyclic voltammetry : Measure redox potentials of the azo group (-N=N- → -NH-NH-) in aprotic solvents like DMF .

- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Data Contradictions and Validation

Q. How to address conflicting reports on biological activity (e.g., cytotoxicity vs. inertness)?

- Dose-response assays : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays .

- Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to determine if bioactivity is ROS-mediated .

- Control experiments : Verify purity via HPLC and rule out endotoxin contamination .

Tables for Key Data

Q. Table 1. Comparative Spectral Data

| Property | Reported Values | Method | Reference |

|---|---|---|---|

| λmax (nm) | 420 (pH 7), 450 (pH 10) | UV-Vis in EtOH/H₂O | |

| ¹H NMR (δ, ppm) | 6.8 (Ar-H), 5.2 (-NH₂) | DMSO-d₆, 400 MHz | |

| IR (cm⁻¹) | 1505 (-N=N-), 3280 (-OH) | KBr pellet |

Q. Table 2. Stability Under pH Variation

| pH | Half-life (hr) | Major Degradation Product |

|---|---|---|

| 2 | 0.5 | Phenol + Pyridinyl hydrazine |

| 7 | 48 | Stable |

| 12 | 2.0 | Quinone derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.